![molecular formula C9H7NO4S B13172838 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid is a complex organic compound that features both a thiazole and a furan ring in its structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both thiazole and furan rings makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the furan ring. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the rings and the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes due to their efficiency and selectivity. Enzymatic catalysis can be employed to achieve high yields under mild conditions, making it a more sustainable and cost-effective method compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiazole and furan rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole and furan rings can interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl group can undergo oxidation or reduction, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.
5-Hydroxymethyl-2-furancarboxylic acid: A furan derivative with a hydroxymethyl group and a carboxylic acid group.
2-Furoic acid: A simpler furan derivative with a single carboxylic acid group.
Uniqueness
What sets 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid apart is the presence of both thiazole and furan rings, which confer unique chemical properties and reactivity.
Properties
Molecular Formula |
C9H7NO4S |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
5-[2-(hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4S/c11-2-8-10-6(4-15-8)7-1-5(3-14-7)9(12)13/h1,3-4,11H,2H2,(H,12,13) |
InChI Key |
HCOBCCPQGBBTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C(=O)O)C2=CSC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)

![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
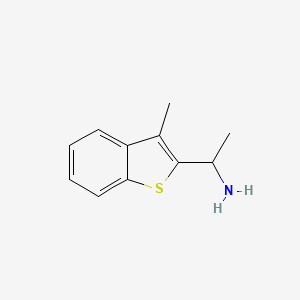
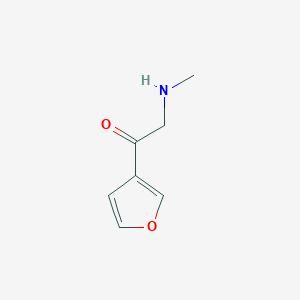
![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
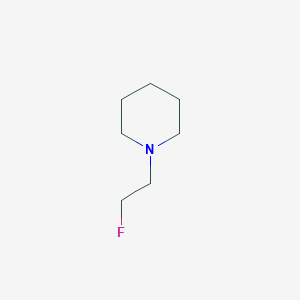
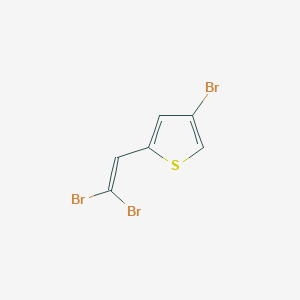

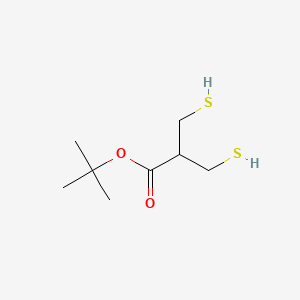
methyl}phenol](/img/structure/B13172831.png)
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
